molecular formula C14H19ClN4 B5792035 N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine

Cat. No. B5792035
M. Wt: 278.78 g/mol
InChI Key: XBSQORRKIRMFIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine, also known as AGN-241751, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves its binding to the muscarinic M1 receptor and blocking its activity. The muscarinic M1 receptor is a G protein-coupled receptor that is primarily expressed in the brain and is involved in cognitive function. By blocking the activity of this receptor, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine can improve cognitive function and reduce symptoms of schizophrenia.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to have a number of biochemical and physiological effects. In preclinical studies, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to improve cognitive function, reduce symptoms of schizophrenia, and have a favorable safety profile. Additionally, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to have a long half-life, which makes it an attractive candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine for lab experiments is its potency and selectivity for the muscarinic M1 receptor. This makes it a valuable tool for studying the role of this receptor in cognitive function and neurological disorders. Additionally, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has a long half-life, which allows for sustained exposure in in vitro and in vivo experiments. However, one limitation of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine is its relatively complex synthesis method, which may limit its availability for researchers.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. One area of research is in the development of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine as a therapeutic agent for neurological disorders such as Alzheimer's disease and schizophrenia. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine. Finally, there is potential for the development of new analogs of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine with improved potency and selectivity for the muscarinic M1 receptor.

Synthesis Methods

The synthesis of N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine involves a series of chemical reactions that lead to the formation of the final product. The starting material for the synthesis is 4-chlorobenzylamine, which undergoes a cyclization reaction with 1,3-dibromo-2-propanol to form a tricyclic intermediate. This intermediate is then treated with sodium azide and triphenylphosphine to form the triazatricyclo[3.3.1.1~3,7~]decan-7-amine core structure. Finally, the amine group is protected with a tert-butoxycarbonyl group, and the 4-chlorobenzyl group is deprotected to yield N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine.

Scientific Research Applications

N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been extensively studied for its potential therapeutic applications. One of the main areas of research has been in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has been shown to act as a potent and selective antagonist of the muscarinic M1 receptor, which is involved in cognitive function. In preclinical studies, N-(4-chlorobenzyl)-1,3,5-triazatricyclo[3.3.1.1~3,7~]decan-7-amine has shown promising results in improving cognitive function and reducing symptoms of schizophrenia.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN4/c15-13-3-1-12(2-4-13)5-16-14-6-17-9-18(7-14)11-19(8-14)10-17/h1-4,16H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBSQORRKIRMFIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CN3CN1CN(C2)C3)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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